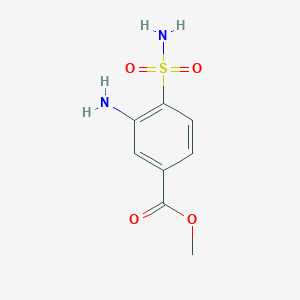

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide valuable insights into the structural characterizations of the compound .Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. For instance, it can be used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using density functional theory (DFT). DFT allows for the determination of theoretical molecular stability as well as chemical reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile and its derivatives have been utilized in various chemical transformations. For example, they have been used in the preparation of Benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles via oxidative and nonoxidative C-N couplings, showcasing their versatility in organic synthesis (Mirallai & Koutentis, 2015). Additionally, these compounds have been part of the electrogenerated base-promoted synthesis of nanoparticles via a three-component reaction, highlighting their application in nanotechnology (Goodarzi & Mirza, 2020).

Photophysical Studies

Benzothiazole derivatives, including this compound, have been studied for their photophysical properties. One study reported the two-photon absorption of such a derivative in DMSO solution, suggesting its potential in biomolecule detection and cancer diagnosis and treatment due to its high fluorescence quantum yield and significant antitumor effects (Echevarria et al., 2012).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. For instance, novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives containing benzothiazole were assessed for their antibacterial activity against various bacteria, demonstrating the compound's potential in the development of new antimicrobial agents (Mahdi, 2015).

Applications in Corrosion Inhibition

Research has also explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. This indicates their practical application in industrial settings to protect metals from corrosion (Hu et al., 2016).

Wirkmechanismus

While the specific mechanism of action for 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is not available, compounds containing a trifluoromethyl group have been found to exhibit various biological activities. For instance, triflusal, a compound containing a trifluoromethyl group, is known to inhibit cyclooxygenase-1 (COX-1) in platelets, thereby preventing platelet aggregation .

Safety and Hazards

Zukünftige Richtungen

The trifluoromethyl group has been gaining interest in the field of medicinal chemistry due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . Future research could focus on the development of new and creative approaches to broaden the scope of trifluoromethylation reactions . This could lead to the development of new drugs and agrochemicals with improved properties .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKPNMFSTDCJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2454381.png)

![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)

![1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2454388.png)

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)